3-Sulfinobenzoic acid

Lipophilicity HPLC method development Partitioning

Researchers synthesizing NHE-1 inhibitors (e.g., cariporide) or chiral sulfinylbenzamide herbicides require precisely the meta-substituted sulfinic acid-not the sulfonic acid or ortho/para isomers. 3-Sulfinobenzoic acid (CAS 15451-00-0) provides the metastable -SO₂H group essential for reductive-alkylative pathways to alkylsulfonyl pharmacophores. • Validated HPLC method (Newcrom R1, LogP -0.481) supports stability-indicating assays. • Supplied at ≥98% purity with full QC documentation. • Ships ambient; global delivery from stocked inventory.

Molecular Formula C7H6O4S
Molecular Weight 186.19 g/mol
CAS No. 15451-00-0
Cat. No. B094485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfinobenzoic acid
CAS15451-00-0
Molecular FormulaC7H6O4S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)O)C(=O)O
InChIInChI=1S/C7H6O4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,8,9)(H,10,11)
InChIKeyUZEGQEQFRRYLRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfinobenzoic Acid – Overview


3-Sulfinobenzoic acid (CAS 15451-00-0), also designated as m-carboxybenzenesulfinic acid, is an aromatic organosulfur compound bearing both a carboxylic acid (–COOH) and a sulfinic acid (–SO₂H) group at the meta position of the phenyl ring . With a molecular formula C₇H₆O₄S and a molecular weight of 186.19 g/mol, it represents the intermediate oxidation state between 3-mercaptobenzoic acid (thiol) and 3-sulfobenzoic acid (sulfonic acid) [1]. This redox-ambiguous character, combined with the meta-substitution pattern that modulates electronic effects differently from ortho or para isomers, makes it a strategically significant intermediate in the synthesis of NHE-1 inhibitors, chiral herbicidal sulfinylbenzamides, and proline-derived β-lactamase inhibitors [2].

1
Redox-ambiguous sulfur intermediate for staged oxidation/reduction sequences
2
Meta-substitution pattern required for NHE-1 inhibitor and chiral herbicide scaffolds
3
Supports HPLC method development with reported experimental LogP reference

Why 3-Sulfinobenzoic Acid Is Irreplaceable


Substituting 3-sulfinobenzoic acid with the more common and commercially abundant 3-sulfobenzoic acid (CAS 121-53-9) or with positional isomers (2- or 4-sulfinobenzoic acid) introduces fundamentally different reactivity, physicochemical properties, and downstream outcomes. The sulfinic acid moiety (–SO₂H) is metastable and occupies a defined redox niche: it acts as an electrophilic sulfur center capable of participating in both oxidative (to sulfonic acid) and reductive (to thiol/disulfide) transformations that the sulfonic acid analog cannot undergo . Furthermore, the meta-carboxy substitution pattern alters both the acid dissociation profile and the steric environment of the sulfinyl group relative to ortho and para isomers, directly impacting enantioselective outcomes in chiral sulfoxide applications [1]. The quantitative LogP differences between isomers further demonstrate that simple substitution would alter partitioning behavior in multiphasic reaction systems and HPLC retention characteristics .

Risk 1 3-Sulfobenzoic acid is a terminal oxidation product; it cannot be reduced back to the sulfinic state, closing the thiol/disulfide pathway.
Risk 2 Positional isomers (2- or 4-sulfinobenzoic acid) alter dipole orientation and steric environment, which may shift enantioselective outcomes in chiral sulfoxide synthesis.
Risk 3 Experimentally derived LogP (-0.481) is isomer-specific; assuming identical HPLC retention from ortho or para isomers may cause method failure.

Head-to-Head Evidence: 3-Sulfinobenzoic Acid vs. Analogs


LogP: Meta vs. Para Isomer

The predicted octanol-water partition coefficient (ACD/LogP) of 3-sulfinobenzoic acid is -0.03, while its para isomer (4-sulfinobenzoic acid, CAS 16574-29-1) is expected to exhibit a comparable but not identical LogP due to differential dipole moment orientation . Additionally, an experimentally determined LogP value of -0.481 has been reported for 3-sulfinobenzoic acid using HPLC retention data on a Newcrom R1 column, providing a practical reference for chromatographic method development that cannot be assumed transferable to positional isomers [1].

LogP: Meta vs. Para Isomer
Cross-study comparable
ACD/LogP: -0.03 predicted; HPLC-derived LogP: -0.481
Reported isomer-specific chromatographic behavior; para isomer LogP data unavailable for direct comparison.
Newcrom R1 mixed-mode HPLC method; acetonitrile/water/phosphoric acid mobile phase.
Lipophilicity HPLC method development Partitioning Physicochemical profiling

Redox Chemistry: Sulfinic vs. Sulfonic Acid

The sulfinic acid group (–SO₂H) in 3-sulfinobenzoic acid is the intermediate sulfur oxidation state, positioned between the thiol (–SH, in 3-mercaptobenzoic acid) and the sulfonic acid (–SO₃H, in 3-sulfobenzoic acid) [1]. This enables bidirectional redox chemistry: oxidation with agents such as hydrogen peroxide or potassium permanganate yields 3-sulfobenzoic acid, while reduction with lithium aluminum hydride or sodium sulfite regenerates 3-mercaptobenzoic acid or the corresponding disulfide [2]. In contrast, 3-sulfobenzoic acid (CAS 121-53-9) is a terminal oxidation product that cannot be reduced back to the sulfinic acid under standard synthetic conditions, permanently closing off access to the thiol oxidation state in a synthetic sequence .

Redox Chemistry: Sulfinic vs. Sulfonic
Class-level inference
Sulfinic acid (S +2): oxidizable to +4 and reducible to -2. Sulfonic acid (S +4): terminal, not reducible under standard conditions.
The intermediate oxidation state supports bidirectional synthetic flexibility not available with the sulfonic acid analog.
Quantitative redox potentials for the specific couple are not published in accessible primary literature.
Redox chemistry Synthetic intermediate Oxidation state Functional group interconversion

Meta-Sulfinyl in Chiral Herbicide Synthesis

Patent US 2024/0300908 A1 explicitly describes chiral 3-sulfinylbenzoic acids bearing the sulfinyl group at the meta position as essential precursors for the preparation of herbicidally active chiral N-(oxadiazolyl)- and N-(triazolyl)phenylcarboxamides [1]. The meta-substitution pattern places the chiral sulfinyl group in the correct spatial orientation required for subsequent coupling with heterocyclic amines, yielding enantiomerically enriched herbicides [2]. The ortho isomer (2-sulfinobenzoic acid) would produce regioisomeric amides with altered steric constraints and potentially different herbicidal activity profiles, while the para isomer (4-sulfinobenzoic acid) would position the sulfinyl group too distant from the carboxamide linkage for effective stereochemical transfer .

Meta-Sulfinyl in Chiral Herbicide Synthesis
Class-level inference
3-Sulfinyl scaffold specified in patent claims (US 2024/0300908 A1) as critical for herbicidal phenylcarboxamides.
Stereochemical-control context: ortho or para isomers would yield regioisomeric products with unknown biological outcomes.
No quantitative herbicidal activity data comparing positional isomers is disclosed in accessible patent text.
Chiral synthesis Agrochemical intermediate Enantiomeric purity Herbicide precursor

3-Sulfinobenzoic Acid: Recommended Applications


NHE-1 Inhibitor Intermediate Synthesis

In the established synthetic route to cariporide (Hoe-642), a 4-isopropyl-3-sulfinobenzoic acid intermediate is generated by reduction of the corresponding 3-chlorosulfonyl derivative and serves as the critical precursor for subsequent S-alkylation to form the methylsulfonyl pharmacophore [1]. 3-Sulfinobenzoic acid provides the core scaffold with the sulfinyl group correctly positioned at the meta position for this transformation. Substitution with 3-sulfobenzoic acid would bypass the required sulfinic acid intermediate and preclude access to the alkylsulfonyl functionality through the established reductive-alkylative pathway [2].

Chiral Sulfinylbenzamide Herbicide Development

Patent US 2024/0300908 A1 explicitly designates chiral 3-sulfinylbenzoic acids as the synthetic entry point for enantiomerically pure herbicidal N-(oxadiazolyl)- and N-(triazolyl)phenylcarboxamides [3]. The meta-sulfinyl substitution pattern is structurally required for the subsequent amide coupling that generates the bioactive conformation. Researchers pursuing this chemotype must source the 3-isomer specifically; the use of 2- or 4-sulfinobenzoic acid would generate regioisomeric products outside the claimed structure-activity relationship .

HPLC Method & Impurity Profiling

3-Sulfinobenzoic acid has been successfully analyzed on Newcrom R1 mixed-mode reverse-phase HPLC columns using a simple acetonitrile/water/phosphoric acid mobile phase, with MS-compatible formic acid substitution available [4]. The experimentally estimated LogP of -0.481 derived from this method provides a validated starting point for developing stability-indicating assays and impurity profiling protocols specific to formulations containing meta-sulfinylbenzoic acid derivatives [5].

Application
Selection Property
Validation Focus
NHE-1 Inhibitor Intermediate Synthesis
Redox-accessible meta-sulfinyl scaffold
Reductive-alkylative pathway confirmation
Chiral Sulfinylbenzamide Herbicide Development
Positional isomer specificity (meta substitution)
Enantiomeric purity and regioisomeric identity
HPLC Method and Impurity Profiling
Experimentally derived LogP reference (-0.481)
Isomer-specific retention behavior and method ruggedness

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